
1,3-Dimethoxy-5-fluoro-2-(trifluoromethylthio)benzene
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Description
1,3-Dimethoxy-5-fluoro-2-(trifluoromethylthio)benzene is a useful research compound. Its molecular formula is C9H8F4O2S and its molecular weight is 256.22 g/mol. The purity is usually 95%.
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Biological Activity
1,3-Dimethoxy-5-fluoro-2-(trifluoromethylthio)benzene, with the CAS number 1806423-78-8, is a compound characterized by its unique molecular structure comprising a fluorine atom and a trifluoromethylthio group. Its molecular formula is C9H8F4O2S, and it has a molecular weight of 256.22 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The chemical properties of this compound include:
- Boiling Point : Approximately 180.6 °C (predicted)
- Density : Estimated at 1.37 g/cm³ (predicted)
These properties suggest that the compound may exhibit stability under certain conditions, making it suitable for further biological investigation.
The biological activity of this compound can be attributed to its electrophilic nature. Electrophiles are known to interact with nucleophilic sites in biological molecules, potentially leading to various biochemical effects. Specifically, compounds with trifluoromethylthio groups have been noted for their ability to modify cysteine residues in proteins through covalent bonding, which can influence protein function and signaling pathways .
Anticancer Potential
Recent studies have explored the anticancer properties of related compounds that share structural similarities with this compound. Electrophilic compounds have been shown to exhibit cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . For instance, research on electrophilic natural products demonstrated their ability to bind covalently to proteins involved in cancer progression, suggesting a potential therapeutic application for compounds like this compound in oncology.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity associated with similar electrophilic compounds. Studies indicate that these compounds can downregulate pro-inflammatory cytokines and modulate signaling pathways related to inflammation . The mechanism often involves the modification of key cysteine residues in inflammatory mediators, leading to reduced activity of these proteins.
Summary of Biological Activities
Properties
Molecular Formula |
C9H8F4O2S |
---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
5-fluoro-1,3-dimethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-6-3-5(10)4-7(15-2)8(6)16-9(11,12)13/h3-4H,1-2H3 |
InChI Key |
LJDFCXRBWKGEFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1SC(F)(F)F)OC)F |
Origin of Product |
United States |
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